3-(2,6-Diethylphenyl)-2,4(1h,3h)-quinazolinedione
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Overview
Description
PAQ 22, also known as 3-(2,6-diethylphenyl)-2,4(1H,3H)-quinazolinedione, is a potent and specific non-peptide inhibitor of puromycin-sensitive aminopeptidase. This compound was developed through structural modifications of a potent aminopeptidase inhibitor, 2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. PAQ 22 is known for its chemical stability and its ability to inhibit cell invasion in a dose-dependent manner .
Preparation Methods
The synthesis of PAQ 22 involves several steps, starting with the preparation of the quinazolinedione skeleton. The synthetic route typically includes the following steps:
Formation of the Quinazolinedione Core: The quinazolinedione core is synthesized through a cyclization reaction involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of the Diethylphenyl Group: The diethylphenyl group is introduced through a Friedel-Crafts acylation reaction using 2,6-diethylbenzoyl chloride.
Final Cyclization: The final cyclization step involves the formation of the quinazolinedione ring system under acidic conditions.
Industrial production methods for PAQ 22 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PAQ 22 undergoes several types of chemical reactions, including:
Oxidation: PAQ 22 can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction of PAQ 22 can lead to the formation of dihydroquinazoline derivatives.
Substitution: PAQ 22 can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PAQ 22 has a wide range of scientific research applications, including:
Chemistry: PAQ 22 is used as a tool compound to study the inhibition of puromycin-sensitive aminopeptidase and its role in various biochemical pathways.
Biology: In biological research, PAQ 22 is used to investigate the role of aminopeptidases in cell invasion and metastasis, particularly in cancer research.
Medicine: PAQ 22 has potential therapeutic applications in the treatment of diseases involving abnormal aminopeptidase activity, such as cancer and neurodegenerative disorders.
Industry: In the pharmaceutical industry, PAQ 22 is used in drug discovery and development as a lead compound for designing new inhibitors of aminopeptidases
Mechanism of Action
PAQ 22 exerts its effects by inhibiting puromycin-sensitive aminopeptidase in a non-competitive manner. This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of peptide substrates. The molecular targets of PAQ 22 include the active site residues of the aminopeptidase, and the pathways involved include the regulation of cell invasion and metastasis .
Comparison with Similar Compounds
PAQ 22 is structurally related to other aminopeptidase inhibitors, such as PIQ 22 (2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione). PAQ 22 is unique in its quinazolinedione skeleton, which provides enhanced chemical stability and specificity for puromycin-sensitive aminopeptidase. Other similar compounds include:
PIQ 22: A potent aminopeptidase inhibitor with a tetrahydroisoquinoline skeleton.
Bestatin: A well-known aminopeptidase inhibitor with a different structural framework.
PAZOX 22: A derivative of PAQ 22 with similar inhibitory activity .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(2,6-diethylphenyl)-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-8-7-9-13(4-2)16(12)20-17(21)14-10-5-6-11-15(14)19-18(20)22/h5-11,14H,3-4H2,1-2H3 |
InChI Key |
RCPSNRNSLICCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
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